7alpha-OAc-ginkgolide B
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Overview
Description
7α-OAc-ginkgolide B: is a bioactive compound derived from the leaves of the Ginkgo biloba tree. It belongs to the ginkgolide family, which includes several structurally related compounds. Ginkgolides are known for their diverse pharmacological effects, including anti-inflammatory, neuroprotective, and platelet-activating factor (PAF) receptor antagonism .
Preparation Methods
The synthetic routes to obtain 7α-OAc-ginkgolide B involve chemical modifications of naturally occurring ginkgolides. One common method is acetylation of ginkgolide B at the 7-position, resulting in 7α-OAc-ginkgolide B. The industrial production typically relies on extraction from Ginkgo biloba leaves or semisynthetic approaches using isolated ginkgolides as starting materials.
Chemical Reactions Analysis
Acetylation: The key reaction involves acetylating ginkgolide B at the 7-position using acetic anhydride or acetyl chloride. This process enhances its bioactivity.
Oxidation and Reduction: Ginkgolides can undergo oxidation (e.g., epoxidation) and reduction (e.g., hydrogenation) reactions, leading to modified derivatives.
Substitution: Substituents can be introduced at various positions to alter the compound’s properties.
Common Reagents: Acetic anhydride, acetyl chloride, oxidants (e.g., mCPBA), reducing agents (e.g., LiAlH₄), and Lewis acids.
Major Products: Besides 7α-OAc-ginkgolide B, other ginkgolide derivatives may form during these reactions.
Scientific Research Applications
Neuroprotection: 7α-OAc-ginkgolide B exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways.
Anti-Inflammatory: It inhibits PAF receptor activation, reducing inflammation and allergic responses.
Cardiovascular Health: Some studies suggest cardiovascular benefits due to its platelet aggregation inhibition.
Cancer Research: Investigated for potential anticancer properties.
Mechanism of Action
PAF Receptor Antagonism: 7α-OAc-ginkgolide B competes with PAF for binding to its receptor, blocking pro-inflammatory signaling.
Antioxidant Activity: It scavenges free radicals, protecting neurons and other cells.
Comparison with Similar Compounds
Ginkgolide A: Similar structure but lacks the acetyl group at the 7-position.
Ginkgolide C: Another member of the ginkgolide family with distinct biological effects.
Properties
Molecular Formula |
C22H26O12 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[(1S,6R,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] acetate |
InChI |
InChI=1S/C22H26O12/c1-6-14(26)31-13-10(24)20-12-8(30-7(2)23)9(18(3,4)5)19(20)11(25)15(27)33-17(19)34-22(20,16(28)32-12)21(6,13)29/h6,8-13,17,24-25,29H,1-5H3/t6?,8?,9?,10?,11-,12?,13-,17?,19?,20?,21+,22-/m0/s1 |
InChI Key |
PTVXMWRAVPFHBG-OIYCRRHPSA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C(C5OC(=O)C)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)C)C(C)(C)C)C(C(=O)OC6O4)O)O |
Origin of Product |
United States |
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